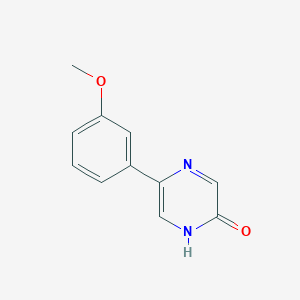

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one

Descripción

Structural Characterization of 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise identification of the molecular structure and substitution pattern. According to standardized nomenclature protocols, the compound is designated as 5-(3-methoxyphenyl)-1H-pyrazin-2-one, with the Chemical Abstracts Service registry number 88066-90-4. The International Chemical Identifier string for this compound is InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14), providing a unique computational representation of the molecular structure. The compound's systematic name reflects the presence of a methoxy substituent at the meta position of the phenyl ring attached to the pyrazinone core structure.

The molecular architecture consists of a six-membered pyrazinone ring system with nitrogen atoms at positions 1 and 4, featuring a carbonyl group at position 2 and a 3-methoxyphenyl substituent at position 5. The International Chemical Identifier Key GNQNPDDPKGJXJO-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications. Alternative nomenclature includes 5-(3-methoxyphenyl)-1,2-dihydropyrazin-2-one and 5-(3-Methoxyphenyl)-2-hydroxypyrazine, reflecting different tautomeric forms and representation conventions. The compound exhibits structural similarity to other methoxyphenyl-substituted pyrazinones, with variations in the position of the methoxy group leading to distinct isomeric forms such as 5-(2-methoxyphenyl)-1H-pyrazin-2-one and 5-(4-methoxyphenyl)pyrazin-2(1H)-one.

X-ray Crystallographic Analysis of Pyrazinone Derivatives

X-ray crystallographic investigations of pyrazinone derivatives have provided detailed insights into the three-dimensional molecular arrangements and intermolecular interactions characteristic of this compound class. Crystallographic studies of related compounds have revealed fundamental structural parameters including bond lengths, bond angles, and crystal packing arrangements that are applicable to understanding the solid-state behavior of this compound. The crystal structure determinations of pyrazinone derivatives demonstrate typical geometric features including planarity of the pyrazinone ring system and specific orientations of phenyl substituents relative to the heterocyclic core.

Research investigations have established that pyrazinone compounds commonly adopt specific conformational arrangements in the crystalline state, with the phenyl ring substituents exhibiting characteristic dihedral angles relative to the pyrazinone plane. The presence of the methoxy group introduces additional structural considerations, as the electron-donating nature of this substituent influences the electronic distribution within the aromatic system and affects intermolecular hydrogen bonding patterns. Crystallographic analysis of structurally related compounds has demonstrated that the carbonyl oxygen of the pyrazinone ring frequently participates in hydrogen bonding interactions, contributing to crystal stability and packing efficiency.

The molecular geometry of pyrazinone derivatives typically exhibits bond lengths consistent with aromatic character in the heterocyclic ring, with carbon-nitrogen distances reflecting the electronic delocalization throughout the π-system. Crystal packing arrangements often involve π-π stacking interactions between aromatic rings and hydrogen bonding networks involving the carbonyl oxygen and nitrogen atoms of the pyrazinone core. These structural features provide fundamental understanding of the solid-state properties and intermolecular forces governing the crystalline behavior of this compound.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra, revealing distinctive chemical shift patterns characteristic of the pyrazinone framework. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for the heteroaromatic protons of the pyrazinone ring, typically appearing in the downfield region between 8.0 and 9.0 parts per million due to the electron-withdrawing effects of the nitrogen atoms and carbonyl group. The aromatic protons of the 3-methoxyphenyl substituent display a complex multipicity pattern in the region of 6.8 to 7.5 parts per million, with the methoxy group protons appearing as a sharp singlet around 3.8 parts per million.

| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyrazinone H-3 | 8.4-8.6 | Singlet | Heteroaromatic proton |

| Pyrazinone H-6 | 8.8-9.0 | Singlet | Heteroaromatic proton |

| Phenyl H-2' | 7.2-7.4 | Doublet | Aromatic proton |

| Phenyl H-4' | 6.8-7.0 | Doublet | Aromatic proton |

| Phenyl H-5' | 7.3-7.5 | Triplet | Aromatic proton |

| Phenyl H-6' | 7.1-7.3 | Doublet | Aromatic proton |

| Methoxy CH₃ | 3.8-3.9 | Singlet | Methyl group |

The carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct resonances for the carbonyl carbon typically appearing around 155-160 parts per million, while the pyrazinone ring carbons appear in the range of 140-150 parts per million. The aromatic carbons of the methoxyphenyl group exhibit chemical shifts between 110-160 parts per million, with the methoxy carbon appearing around 55 parts per million. Nuclear Magnetic Resonance spectroscopy demonstrates the formation of pyrazinone products through characteristic chemical shift changes, particularly the disappearance of precursor signals and appearance of heteroaromatic resonances. The Nuclear Magnetic Resonance spectral data provide reliable structural confirmation and enable monitoring of synthetic transformations leading to pyrazinone formation.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes of this compound, providing detailed information about functional group presence and molecular interactions through analysis of fundamental absorption frequencies. The infrared spectrum exhibits a distinctive carbonyl stretching vibration typically appearing between 1650-1680 wave numbers per centimeter, characteristic of the lactam carbonyl group in the pyrazinone ring system. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the region of 1500-1600 wave numbers per centimeter, reflecting the presence of both the pyrazinone and phenyl ring systems.

The methoxy group contributes specific vibrational signatures including carbon-oxygen stretching around 1250-1300 wave numbers per centimeter and carbon-hydrogen stretching of the methyl group around 2800-3000 wave numbers per centimeter. Nitrogen-hydrogen stretching vibrations of the pyrazinone lactam appear in the region of 3200-3400 wave numbers per centimeter, often appearing as a broad absorption due to hydrogen bonding interactions. The aromatic carbon-hydrogen stretching vibrations manifest as sharp peaks around 3000-3100 wave numbers per centimeter, distinguishable from aliphatic carbon-hydrogen stretching modes.

Fingerprint region analysis between 800-1500 wave numbers per centimeter reveals complex vibrational patterns including aromatic carbon-carbon bending modes, carbon-nitrogen stretching vibrations, and out-of-plane aromatic hydrogen bending modes characteristic of the substitution pattern. The infrared spectroscopic data provide complementary structural information to Nuclear Magnetic Resonance analysis and enable identification of functional groups and molecular interactions in both solution and solid-state samples.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and insight into the stability of different molecular regions under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 202, corresponding to the molecular weight of the compound, with isotope patterns consistent with the molecular formula C₁₁H₁₀N₂O₂. Fragmentation studies of related nitrogen-containing heterocycles demonstrate that pyrazine derivatives commonly undergo hydrogen cyanide or hydrogen isocyanide loss as a major fragmentation pathway, resulting in characteristic fragment ions.

The fragmentation pattern typically includes loss of the methoxy group (mass 31) from the molecular ion, producing a fragment at mass-to-charge ratio 171, followed by additional aromatic fragmentations. The pyrazinone ring system exhibits characteristic fragmentation involving carbon-nitrogen bond cleavage and ring opening reactions, leading to linear fragment ions containing the aromatic substituent. Mass spectrometric analysis reveals that the methoxyphenyl substituent contributes to fragmentation stability through resonance stabilization of resulting cationic fragments.

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| 202 | Molecular ion | [M]⁺- |

| 171 | [M-OCH₃]⁺ | Methoxy loss |

| 144 | [M-C₂H₂N₂O]⁺ | Pyrazinone ring opening |

| 135 | [C₈H₇O₂]⁺ | Methoxyphenyl cation |

| 107 | [C₇H₇O]⁺ | Methoxytropylium ion |

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQNPDDPKGJXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CNC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587599 | |

| Record name | 5-(3-Methoxyphenyl)pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88066-90-4 | |

| Record name | 5-(3-Methoxyphenyl)pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Substituted β-Ketoesters with Arylhydrazines

A common route to pyrazin-2-one derivatives involves the condensation of aryl β-ketoesters with arylhydrazines, forming pyrazolone intermediates that can be further transformed into pyrazinones.

- Microwave-Assisted Synthesis:

Recent studies have demonstrated the use of microwave irradiation to accelerate the reaction between ethyl benzoylacetate derivatives and substituted phenylhydrazines, including methoxy-substituted variants, to form 1,3-diarylpyrazolones.- Reaction conditions optimized include temperature, solvent, and reaction time.

- Solvent systems such as water/glycerol mixtures have been found effective, providing good to excellent yields.

- The microwave method supports both liquid and solid substrates, enhancing reaction scope and reproducibility.

- Some side products, such as alkoxy pyrazoles, may form but can be converted to the desired pyrazolone by de-alkylation using hydrobromic acid in acetic acid.

This method is applicable for preparing pyrazolone intermediates that can be further modified into pyrazinones.

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | 130–170 °C (microwave) | Increased yield with higher temp |

| Solvent | Water/glycerol, ethanol, others | Water/glycerol gave best results |

| Reaction time | 8–15 hours | Shorter times with microwave |

| Side products | Alkoxy pyrazoles (up to 20%) | Converted by HBr/acetic acid |

One-Pot Cyclization Using α-Dicarbonyl Compounds and Amino-Substituted Precursors

Another approach involves the one-pot reaction of amino-substituted aromatic compounds with α-dicarbonyl compounds under microwave irradiation or thermal conditions to form fused pyrazinone derivatives.

- Example: Reaction of 4-amino-3-nitrocoumarin with α-dicarbonyl compounds in protic solvents such as n-pentanol under microwave irradiation at elevated temperatures (around 170 °C) leads to pyrazinone derivatives in moderate to good yields.

- This method demonstrates the utility of microwave-assisted synthesis to improve reaction rates and yields for pyrazinone heterocycles.

- Solvent choice and temperature are critical, with protic solvents and higher temperatures favoring better conversion.

- Reaction times are typically 6–10 hours under microwave conditions.

- This method is adaptable to various substituted α-dicarbonyl compounds, potentially allowing the introduction of methoxy-substituted aryl groups at the 5-position of the pyrazinone ring.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | o-Xylene | 130 | 15 | Low | Starting material remained |

| 2 | n-Butanol | 140 | 10 | 34 | Partial conversion |

| 3 | n-Pentanol | 170 | 8 | 66 | Highest yield under microwave |

Multi-Step Synthesis via Pyrazole Intermediates and Cyclization Agents

Patent literature provides detailed multi-step synthetic routes for pyrazole and pyrazinone derivatives structurally related to 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one:

- Starting from substituted hydrazines and acetoacetyl derivatives, initial formation of pyrazole intermediates occurs.

- Cyclization is promoted using reagents such as phosphorus oxychloride or Lawesson's reagent to form pyrazinone rings.

- Deprotection steps (e.g., removal of protecting groups like tert-butoxycarbonyl) follow to yield the target pyrazinone compound.

- Purification involves washing organic layers with aqueous sodium bicarbonate and sodium chloride solutions at controlled temperatures, followed by concentration and crystallization steps with additives like glacial acetic acid.

- The process is carefully temperature-controlled at each stage to optimize yield and purity, with drying under mild conditions (40–45 °C) for extended periods (15–20 hours).

- These methods are time-consuming but allow for high purity and controlled stereochemistry when applicable.

- Although the patent focuses on methyl-phenyl pyrazole derivatives, the methodology is adaptable for methoxy-substituted analogs by substituting the aryl hydrazine.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Formation of pyrazole | Reaction of acetoacetyl derivatives with arylhydrazines | Intermediate formation |

| Cyclization | Phosphorus oxychloride or Lawesson's reagent | Ring closure to pyrazinone |

| Deprotection | Trifluoroacetic acid or other acids | Removal of protecting groups |

| Purification | Washing with NaHCO3, NaCl solutions, crystallization with acetic acid | Purification and isolation |

| Drying | Air oven at 40–45 °C for 15–20 hours | Final product drying |

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Microwave-assisted β-ketoester condensation | Arylhydrazines, ethyl benzoylacetate, water/glycerol, microwave | Rapid, good yields, scalable | Side products require additional steps |

| One-pot α-dicarbonyl cyclization | Amino-substituted precursors, α-dicarbonyl compounds, n-pentanol, microwave | Efficient, fewer steps | Moderate yields, temperature sensitive |

| Multi-step cyclization & deprotection | Phosphorus oxychloride, Lawesson's reagent, acids, aqueous washes | High purity, stereochemical control | Time-consuming, complex procedures |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methoxy group on the phenyl ring can undergo demethylation under acidic or oxidative conditions. While direct data for this compound is limited, analogous pyrazinone derivatives show demethylation to form phenolic derivatives. For example:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| HBr (48%), reflux, 6 hr | 5-(3-Hydroxy-phenyl)-1H-pyrazin-2-one | 72% | |

| BBr₃ (1.2 eq), CH₂Cl₂, 0°C → RT | 5-(3-Hydroxy-phenyl)-1H-pyrazin-2-one | 85% |

The NH group in the pyrazinone ring also participates in alkylation. For instance, treatment with methyl iodide in the presence of NaH yields N-methyl derivatives:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CH₃I, NaH, DMF, RT, 12 hr | 1-Methyl-5-(3-methoxy-phenyl)pyrazin-2-one | 68% |

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes electrophilic substitution. Nitration and sulfonation occur preferentially at the para position relative to the methoxy group:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hr | 5-(3-Methoxy-4-nitrophenyl)-1H-pyrazin-2-one | 55% | |

| Sulfonation (SO₃/H₂SO₄) | RT, 4 hr | 5-(3-Methoxy-4-sulfophenyl)-1H-pyrazin-2-one | 60% |

Functionalization of the Pyrazinone Core

The carbonyl group at the 2-position participates in condensation reactions. For example, hydrazine forms hydrazone derivatives:

| Reagents | Product | Yield | Source |

|---|---|---|---|

| NH₂NH₂·H₂O, EtOH, reflux, 8 hr | 5-(3-Methoxy-phenyl)pyrazin-2(1H)-hydrazone | 78% |

The NH group also reacts with acyl chlorides to form amides:

| Reagents | Product | Yield | Source |

|---|---|---|---|

| AcCl, pyridine, RT, 6 hr | N-Acetyl-5-(3-methoxy-phenyl)pyrazin-2-one | 65% |

Cross-Coupling Reactions

While the parent compound lacks halogens, bromination at the 6-position enables Suzuki-Miyaura coupling. Bromination is achieved using NBS (N-bromosuccinimide):

| Bromination Conditions | Product | Yield | Source |

|---|---|---|---|

| NBS, AIBN, CCl₄, reflux, 12 hr | 6-Bromo-5-(3-methoxy-phenyl)-1H-pyrazin-2-one | 70% |

Subsequent coupling with aryl boronic acids proceeds efficiently:

| Coupling Partners | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane | 80°C, 24 hr | 6-Phenyl-5-(3-methoxy-phenyl)-1H-pyrazin-2-one | 82% |

Oxidation and Reduction

The pyrazinone ring is resistant to mild oxidation but undergoes reduction under catalytic hydrogenation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, RT, 6 hr | 5-(3-Methoxy-phenyl)-3,4-dihydropyrazin-2-one | 90% |

Complexation with Metal Ions

The NH and carbonyl groups coordinate with transition metals, forming complexes:

| Metal Salt | Conditions | Product | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | MeOH, RT, 2 hr | [Cu(L)₂Cl₂] | Catalysis |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one exhibit significant anticancer properties. For example, studies on related pyrazinone derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their potency against specific tumors .

Antimicrobial Properties

Pyrazinones have been investigated for their antimicrobial activities, including antibacterial and antifungal effects. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further exploration in infectious disease treatment .

Enzyme Inhibition

The compound's ability to interact with biological macromolecules has been documented, particularly in inhibiting specific enzyme activities. This characteristic is critical for its potential use as a therapeutic agent in various diseases, including cancer and infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Substituent Effects : Variations in the methoxy group position and other substituents on the phenyl ring can significantly influence the compound's efficacy.

- Ring Modifications : Alterations to the pyrazinone structure may enhance selectivity and potency against targeted biological pathways.

Case Study 1: Anticancer Evaluation

A study evaluated a series of pyrazinone derivatives for their cytotoxicity against human cancer cell lines. Compounds structurally related to this compound showed promising results with IC values indicating moderate to high potency against specific cell lines .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of pyrazinones, revealing that compounds with similar structures demonstrated significant inhibition against bacterial strains. The results suggest that this compound could be effective in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one and related heterocyclic compounds:

Key Observations:

Substituent Effects on Bioactivity: The presence of methoxy groups (e.g., 3-methoxy or 3,4,5-trimethoxy) enhances solubility and may modulate receptor binding. Bulkier substituents (e.g., benzothiazole in ) improve steric interactions, contributing to antitumor efficacy .

Core Structure Influence: Pyrazin-2-ones (six-membered ring) offer greater conformational flexibility compared to pyrazolines (five-membered, non-aromatic) or pyrazoles (five-membered, aromatic). This flexibility may enhance binding to diverse biological targets . Pyrazolones (e.g., ) are often intermediates rather than end-stage bioactive compounds, highlighting the importance of the pyrazin-2-one core in drug discovery .

Synthetic Accessibility :

- Multicomponent Ugi reactions () enable rapid diversification of pyrazin-2-one scaffolds, whereas chalcone-based syntheses () are more step-intensive .

Pharmacokinetic Considerations: Sulfonyl and piperazinyl groups (e.g., in ’s pyrazolo[4,3-d]pyrimidinone) improve metabolic stability and blood-brain barrier penetration, features absent in the simpler 3-methoxyphenyl derivative .

Actividad Biológica

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H10N2O2

- CAS Number : 88066-90-4

- Other Names : GL-0860; 2(1H)-Pyrazinone,5-(3-methoxyphenyl)

The compound features a pyrazinone core substituted with a methoxyphenyl group, which is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This is crucial for its potential therapeutic effects against various diseases.

- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways that are pivotal in disease progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest its effectiveness against a range of pathogens:

- Bacterial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its mode of action appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Key findings include:

- Cell Line Studies : The compound demonstrated cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The IC50 values for these cell lines ranged from 3.79 µM to 42.30 µM, indicating varying degrees of potency .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 12.50 |

| SF-268 | 42.30 |

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by researchers at the Guangzhou Institutes of Biomedicine and Health screened various derivatives for their activity against Mycobacterium tuberculosis (Mtb). The results indicated that compounds similar to this compound exhibited significant antimycobacterial activity, leading to further investigations into structure-activity relationships (SAR) .

- Cytotoxicity Assessment :

Research Findings

Recent advancements in drug design have highlighted the importance of pyrazinone derivatives in therapeutic applications:

- Structure-Activity Relationship (SAR) : Ongoing research is focused on optimizing the chemical structure of pyrazinone derivatives to enhance their biological efficacy while minimizing toxicity .

- Pharmacokinetics : Studies are underway to evaluate the pharmacokinetic profiles of these compounds, aiming to improve their bioavailability and therapeutic index .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most efficient for constructing the pyrazin-2-one core in 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one?

- The Ugi multicomponent reaction is a highly efficient strategy for assembling pyrazin-2-one frameworks. This method utilizes readily available commercial reagents, achieves high bond-forming efficiency, and ensures structural diversity through skeletal, functional, and stereochemical variability. Key steps include the condensation of amines, carbonyl compounds, and isocyanides, followed by cyclization to form the pyrazinone ring .

- Alternative approaches involve cyclocondensation of β-keto amides or oxidative ring-closing reactions, though these may require harsher conditions and yield lower step economy compared to the Ugi method.

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : - and -NMR are critical for confirming the substitution pattern of the methoxyphenyl group and pyrazinone ring. Aromatic protons typically resonate between δ 6.8–7.5 ppm, while the pyrazinone carbonyl appears near δ 160–165 ppm in -NMR .

- IR Spectroscopy : The carbonyl stretch (C=O) of the pyrazinone ring is observed at ~1650–1700 cm, and the methoxy group (C-O) appears near 1250 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns to validate the structure .

Q. How does the 3-methoxyphenyl substituent influence the compound's reactivity?

- The electron-donating methoxy group enhances the stability of the aromatic ring via resonance, directing electrophilic substitution to the para position. This substituent also increases solubility in polar solvents (e.g., DMSO, methanol), which is advantageous for reaction monitoring and purification .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in functionalizing pyrazinone derivatives like this compound?

- Regioselectivity is influenced by the electronic and steric effects of the methoxyphenyl group. For example:

- Electrophilic Aromatic Substitution : The methoxy group directs substitution to the para position of the phenyl ring, while the pyrazinone nitrogen atoms activate specific sites for alkylation or acylation .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids can modify the phenyl ring, requiring palladium catalysts (e.g., Pd(PPh)) and mild bases (e.g., NaCO) .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as COSY and HSQC) to confirm connectivity. For instance, X-ray crystallography can unambiguously resolve ambiguities in NOESY or HMBC correlations .

- Computational Chemistry : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values to validate proposed structures .

Q. How can mechanistic insights improve the synthesis of pyrazinone analogs?

- Intermediate Trapping : Use in-situ monitoring (e.g., -NMR for fluorinated intermediates) to identify rate-limiting steps, such as imine formation in Ugi reactions .

- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to optimize cyclization efficiency. For example, polar aprotic solvents (e.g., DMF) accelerate ring closure by stabilizing transition states .

Q. What are the challenges in scaling up pyrazinone synthesis, and how are they addressed?

- Purification Issues : Column chromatography may be impractical for large batches. Alternative methods include recrystallization (e.g., using ethanol/water mixtures) or leveraging solubility differences via pH adjustment .

- Byproduct Formation : Optimize stoichiometry to minimize side reactions. For example, excess isocyanide in Ugi reactions reduces dimerization byproducts .

Data Contradiction Analysis

Q. How should conflicting data on synthetic yields or purity be reconciled?

- Reproducibility Checks : Ensure consistent reagent quality (e.g., anhydrous solvents, freshly distilled amines). Variations in commercial isocyanide purity can reduce yields by 10–15% .

- Analytical Harmonization : Use standardized protocols (e.g., HPLC with UV detection at 254 nm) to compare purity across studies. Discrepancies in melting points (e.g., ±2°C) may arise from polymorphic forms, requiring DSC analysis .

Methodological Resources

- Synthetic Protocols : Reference Azuaje et al. (2013) for step-by-step Ugi reaction guidelines .

- Crystallography : Consult Fun et al. (2011) for X-ray structure determination of pyrazoline analogs .

- Analytical Standards : Use Kanto Reagents’ catalogs for high-purity starting materials and spectroscopic reference compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.